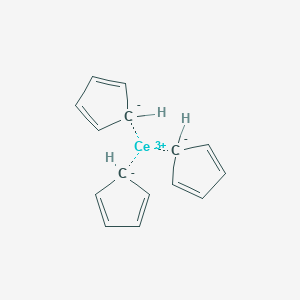

Tris(cyclopentadienyl)cerium

Vue d'ensemble

Description

Tris(cyclopentadienyl)cerium:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Direct Reduction Method: This method involves the reaction of cerium chloride with an excess of cyclopentadiene in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation[][1].

Indirect Method: This method involves the preparation of sodium or potassium cyclopentadienide, which is then reacted with cerium salts to form tris(eta5-2,4-cyclopentadien-1-yl)cerium[][1].

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory methods mentioned above, scaled up to meet industrial demands.

Analyse Des Réactions Chimiques

Decomposition and Hydrolytic Reactivity

CeCp₃ undergoes rapid decomposition under specific conditions:

-

Hydrolysis :

Yields cerous hydroxide and cyclopentadiene gas . -

Oxidative Degradation :

Exposure to trace oxygen causes instantaneous blackening, forming cerium oxides . -

Thermal Stability :

Stable up to 435°C (melting point), beyond which decomposition occurs without ligand loss .

Redox Reactions

CeCp₃ participates in redox processes, though its Ce(III) center shows limited oxidative activity:

-

Reduction with HCl :

Paramagnetic NMR evidence confirms reduction, but products are non-isolable . -

Disproportionation :

In mixed nitrate systems, ligand exchange occurs:

Equilibrium-driven reactions complicate product isolation .

Ligand Substitution Attempts

CeCp₃ resists common substitution reactions due to strong Ce–Cp bonding:

| Reagent | Conditions | Outcome |

|---|---|---|

| KOTf, TMS-Cl, Ph₃SiOH | THF/toluene, 25–100°C | No reaction observed . |

| MeNH₂, Et₃N | Reflux, 12 hrs | No Cp displacement . |

| MeMgBr, Bu₂Mg | Grignard conditions | Unsuccessful . |

Substituted Cp ligands (e.g., ethyl-Cp) enhance stability but require alternative synthetic routes .

Comparative Reactivity with Related Complexes

| Property | CeCp₃ | Ce(THD)₄ | CeCl₃ |

|---|---|---|---|

| Air sensitivity | High | Moderate | Low |

| Hydrolytic stability | Low | High | Moderate |

| Thermal decomposition | >435°C | 200–250°C | N/A |

| Ligand lability | None | Moderate | High |

Structural and Spectroscopic Insights

Applications De Recherche Scientifique

Thin-Film Deposition

Tris(cyclopentadienyl)cerium is evaluated as a dopant source in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for creating cerium-doped strontium sulfide (SrS:Ce) thin films. These films are essential for electroluminescent display applications. Studies using X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) indicate that CeCp₃ decomposes more efficiently than other cerium precursors, leading to reduced surface contamination and cleaner cerium phases during film formation .

Catalysis

The compound has gained attention for its role as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations, making it a valuable reagent in synthetic organic chemistry. The increasing interest in its catalytic properties has spurred further research into optimizing its use in different reaction conditions .

Material Science

This compound is utilized in the development of advanced materials, particularly in the aerospace and electronics industries. Its properties enable the creation of high-performance materials that can withstand extreme conditions, thus enhancing the durability and functionality of electronic components and aerospace structures .

Case Study 1: Thin-Film Electroluminescent Displays

In a study focusing on the use of CeCp₃ for SrS:Ce thin films, researchers reported that films produced using this compound exhibited superior luminescent properties compared to those produced with traditional precursors. The efficiency of decomposition at typical thermal budgets used in ALD processes minimized hydrocarbon contamination on surfaces, resulting in higher quality films suitable for display technologies .

Case Study 2: Catalytic Applications

Research conducted on the catalytic activity of this compound demonstrated its effectiveness in promoting reactions such as cross-coupling and polymerization. The compound's ability to stabilize reactive intermediates facilitated faster reaction rates and higher yields compared to other catalysts used in similar reactions .

Mécanisme D'action

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

- Tris(eta5-cyclopentadienyl)lanthanum

- Tris(eta5-cyclopentadienyl)neodymium

- Tris(eta5-cyclopentadienyl)praseodymium

Activité Biologique

Tris(cyclopentadienyl)cerium (CeCp₃), a cerium compound with the formula , is gaining attention for its potential biological applications, particularly in the fields of tissue engineering, drug delivery, and catalysis. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

This compound is characterized by its unique cyclopentadienyl ligands, which confer distinct chemical reactivity and stability. The compound can undergo various chemical reactions, including oxidation and reduction, making it suitable for diverse applications in materials science and biology. Its structure allows for the formation of stable complexes with different ligands, which could be explored for drug delivery systems.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of cerium compounds, particularly cerium oxide nanoparticles (CeO₂ NPs), which share some functional characteristics with this compound. The following table summarizes key findings regarding the antibacterial effects observed in related studies:

The antibacterial mechanism is primarily attributed to the generation of reactive oxygen species (ROS) upon interaction with bacterial membranes, leading to oxidative stress and subsequent cell death. This property suggests that this compound could also exhibit similar antimicrobial effects.

Cytotoxicity and Biocompatibility

Research into the biocompatibility of cerium compounds indicates that they can enhance cell proliferation and reduce cytotoxicity under certain conditions. In a study involving hPDLCs, it was found that:

- Cell Viability : The presence of CeO₂ NPs improved cell proliferation rates in a time-dependent manner.

- Oxidative Stress Response : The nanoparticles demonstrated ROS scavenging capabilities, protecting cells from oxidative damage.

These findings imply that this compound may possess favorable biocompatibility profiles, making it a candidate for biomedical applications.

Potential Applications in Medicine

The unique properties of this compound suggest several potential applications:

- Drug Delivery Systems : Due to its ability to form stable complexes, it can be investigated as a carrier for targeted drug delivery.

- Tissue Engineering : Its osteogenic properties may be harnessed to enhance bone regeneration in tissue engineering applications.

- Antimicrobial Coatings : The compound's antimicrobial activity could be utilized in developing coatings for medical devices to prevent infections.

Case Studies

-

Cerium Nanoparticles in Periodontal Therapy :

A study evaluated the use of cerium oxide nanoparticles in periodontal therapy, showing significant improvements in healing and reduced inflammation due to their ROS scavenging abilities . -

Biocompatibility Assessments :

Research conducted on hPDLCs indicated that cerium compounds promote cell viability and differentiation, suggesting their potential role in regenerative medicine .

Propriétés

IUPAC Name |

cerium(3+);cyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGBXTFCUISDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Ce | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926499 | |

| Record name | Cerium(3+) tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1298-53-9 | |

| Record name | Cerium(3+) tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)cerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.